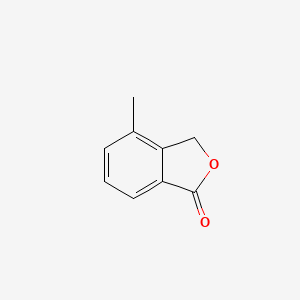

4-methyl-2-benzofuran-1(3H)-one

説明

Overview of Benzofuranones and Phthalides in Contemporary Chemical Research

Benzofuranones, and the closely related phthalides, represent a significant class of heterocyclic compounds that are the subject of extensive contemporary chemical research. nih.govnih.gov Phthalides are a group of natural compounds found in various plant families, as well as some fungi and liverworts. nih.gov They are structurally categorized into monomeric and dimeric forms and are well-known for their bioactivity, which has led to their use in traditional medicine. nih.gov

The benzofuranone core structure is a recurring motif in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. nih.govnumberanalytics.com These activities include antifungal, antibacterial, antitumor, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net The versatility of the benzofuran (B130515) scaffold makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. numberanalytics.com

Contemporary research on benzofuranones and phthalides encompasses several key areas:

Isolation and Structural Elucidation: The ongoing discovery and characterization of new benzofuranone-containing natural products.

Synthetic Methodologies: The development of novel and efficient synthetic routes to access the benzofuranone core and its derivatives. nih.govnottingham.ac.uk

Biological Activity Studies: The investigation of the pharmacological properties of both natural and synthetic benzofuranones to identify potential drug candidates. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: The exploration of how structural modifications to the benzofuranone scaffold influence its biological activity.

Phthalides, specifically, are compounds that contain a 3-hydrocarbylidene-2-benzofuran-1(3H)-one moiety. foodb.ca Their chemical reactivity is a subject of interest, with studies exploring transformations such as oxidation, reduction, and various cycloaddition and condensation reactions. nih.gov

Structural Significance of the 4-methyl-2-benzofuran-1(3H)-one Scaffold in Heterocyclic Chemistry

The this compound scaffold is a specific derivative within the larger benzofuranone family. Its structural significance in heterocyclic chemistry stems from the fusion of a benzene (B151609) ring with a furanone ring, a five-membered lactone. This fusion creates a planar, bicyclic system that is a key structural unit in many biologically active compounds. numberanalytics.comresearchgate.net

The defining features of the this compound scaffold include:

The Benzofuranone Core: This provides a rigid framework that can be functionalized at various positions. The presence of the lactone ring introduces polarity and the potential for hydrogen bonding interactions.

The Methyl Group at Position 4: The substitution with a methyl group at the C4 position of the benzene ring influences the molecule's electronic properties and steric profile. This can have a significant impact on its reactivity and how it interacts with biological targets.

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex heterocyclic systems and potential pharmaceutical agents.

Historical Context and Evolution of Research on Benzofuranone Systems

Research into benzofuranone systems has a history that dates back to the early 20th century with the first reported synthesis of the parent compound, benzofuran. numberanalytics.com Initially extracted from coal tar, benzofuran's structural elucidation paved the way for the exploration of its derivatives, including the benzofuranones. wikipedia.org

The evolution of research in this area can be broadly categorized into several phases:

Early Investigations: Focused on the isolation and identification of naturally occurring benzofuranones from plant sources.

Development of Synthetic Methods: As the potential of these compounds became more apparent, chemists developed various synthetic strategies to create novel benzofuranone analogues. This allowed for more systematic investigations into their properties.

Exploration of Biological Activity: With a growing library of both natural and synthetic benzofuranones, research shifted towards understanding their diverse biological effects, leading to the discovery of their antimicrobial, anticancer, and anti-inflammatory properties, among others. nih.govresearchgate.net

Modern Applications: Contemporary research leverages advanced analytical techniques and computational methods to design and synthesize highly specific benzofuranone derivatives for targeted applications in medicine and materials science. numberanalytics.com The development of catalyst-free synthesis methods and the study of crystal structures are also active areas of investigation. mdpi.com

The continuous interest in benzofuranone systems underscores their enduring importance in organic and medicinal chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-3-2-4-7-8(6)5-11-9(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSGLUKYJOQJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348594 | |

| Record name | 4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211-83-8 | |

| Record name | 4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Synthetic Methodologies of 4 Methyl 2 Benzofuran 1 3h One and Its Derivatives

Strategic Approaches to Benzofuranone Ring System Formation

The construction of the benzofuranone ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclization Reactions and Methodologies

Intramolecular cyclization is a cornerstone in the synthesis of benzofuranones. A prominent method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This approach allows for the regioselective preparation of benzofuranones with predictable substitution patterns. oregonstate.edu The reaction proceeds through a Diels-Alder-based cascade, and the use of both a Lewis acid like aluminum chloride and a protic acid such as trifluoroacetic acid (TFA) can significantly increase the rate of benzofuranone formation. oregonstate.edu Lowering the reaction temperature has been observed to improve the chemical yield. oregonstate.edu

Another key cyclization strategy is the palladium-catalyzed intramolecular C-O bond formation. organic-chemistry.org For instance, Pd(II)-catalyzed C-H activation of phenylacetic acids leads to the formation of benzofuranones. organic-chemistry.org This method has been extended to an enantioselective process, demonstrating the power of palladium catalysis in constructing chiral benzofuranone scaffolds. organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgacs.org

Furthermore, acid-catalyzed cyclization/oxidative aromatization of 2-hydroxy-1,4-diones provides a one-pot synthesis of benzofuran (B130515) derivatives. rsc.org This method, utilizing trifluoroacetic acid (TFA) as a catalyst and N-bromobutanimide (NBS) as an oxidant, offers a practical route to a variety of benzofuran structures. rsc.org

| Starting Materials | Reagents/Catalyst | Product | Yield | Ref |

| 3-Hydroxy-2-pyrone, Nitroalkene with ester | AlCl₃, TFA | Substituted Benzofuranone | 45% | oregonstate.edu |

| Phenylacetic acids | Pd(II) catalyst | Benzofuranone | - | organic-chemistry.org |

| 2-Hydroxy-1,4-diones | TFA, NBS | Benzofuran derivative | Moderate to good | rsc.org |

| 2-Hydroxystyrenes, Iodobenzenes | Palladium catalyst | Benzofuran derivative | - | rsc.org |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the aromatic ring of the benzofuranone system. The benzofuran ring is susceptible to electrophilic attack, with substitution generally favoring the C2 position, followed by the C3 position. chemicalbook.com When both C2 and C3 are occupied, substitution occurs on the benzene (B151609) ring. chemicalbook.com

Nitration of benzo[b]furan can be achieved with various reagents. A mixture of nitric acid and acetic anhydride (B1165640) or ceric ammonium (B1175870) nitrate (B79036) in acetic anhydride yields 2-nitrobenzo[b]furan. chemicalbook.com Using nitrogen dioxide in benzene can produce a mixture of 2-nitro and 3-nitro isomers. chemicalbook.com

Other electrophilic substitution reactions such as bromination, formylation, and acylation have been successfully applied to calix rsc.orgbenzofurans, demonstrating the utility of this pathway for introducing a range of functional groups. rsc.org The regioselectivity of these reactions is influenced by the existing substituents on the benzofuran core. For instance, in the synthesis of dronedarone, a benzofuran derivative, Friedel-Crafts acylation is a key step. google.com

| Reaction | Reagents | Major Product | Ref |

| Nitration | HNO₃/Acetic Anhydride | 2-Nitrobenzo[b]furan | chemicalbook.com |

| Nitration | NO₂/Benzene | 2-Nitro and 3-Nitrobenzo[b]furan | chemicalbook.com |

| Bromination | - | Brominated calix rsc.orgbenzofuran | rsc.org |

| Formylation | - | Formylated calix rsc.orgbenzofuran | rsc.org |

| Acylation | - | Acylated calix rsc.orgbenzofuran | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions for Benzofuranone Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of benzofuranones and their derivatives. nih.gov These methods often involve the formation of carbon-carbon or carbon-heteroatom bonds under mild conditions with high efficiency and selectivity.

A notable example is the palladium-catalyzed synthesis of benzofurans from phenols and olefins. nih.govsemanticscholar.org This approach allows for the construction of the benzofuran ring system from readily available starting materials. Additionally, palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides provides a route to 2-arylbenzofurans. mdpi.com This reaction is sensitive to the electronic nature of the substituents on the triarylantimony reagent. mdpi.com

The synthesis of benzofurans via a C-H activation/oxidation tandem reaction of 2-hydroxystyrenes and iodobenzenes has also been developed, showcasing an unprecedented palladium-catalyzed method. rsc.org Furthermore, palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols has been achieved using formic acid as a carbon monoxide source. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref |

| Phenol (B47542) | Olefin | Palladium catalyst | Benzofuran/Coumarin | nih.govsemanticscholar.org |

| Benzofuran | Triarylantimony difluoride | Pd(OAc)₂/CuCl₂ | 2-Arylbenzofuran | mdpi.com |

| 2-Hydroxystyrene | Iodobenzene | Palladium catalyst | Benzofuran | rsc.org |

| 2-Hydroxybenzyl alcohol | Formic acid (CO source) | Palladium catalyst | Benzofuran-2(3H)-one | rsc.org |

Oxidative Transformations and Rearrangement Strategies

Oxidative transformations provide another avenue for the synthesis of benzofuranone systems. For instance, the palladium-catalyzed aerobic oxidative dimerization of benzofuranones has been developed. jst.go.jp This can be followed by a radical-radical cross-coupling with azo compounds in a one-pot synthesis to generate structurally complex benzofuranones. jst.go.jp

Copper-mediated oxidative annulation of phenols and unactivated internal alkynes represents the first example of its kind for affording benzofuran derivatives. rsc.org Mechanistic studies suggest a novel strategy involving reversible electrophilic carbocupration of the phenol followed by alkyne insertion and cyclization. rsc.org

Rearrangement reactions also play a role in benzofuranone synthesis. A Fries rearrangement of sulfonamido-benzofuran ester intermediates is a key step in a synthetic route to certain benzofuran derivatives. google.com

| Starting Material(s) | Key Transformation | Reagents/Catalyst | Product | Ref |

| Benzofuranones | Aerobic oxidative dimerization | Pd(II)-µ-hydroxo complex | Dimerized benzofuranones | jst.go.jp |

| Phenols, Unactivated internal alkynes | Oxidative annulation | Copper catalyst | Benzofuran derivatives | rsc.org |

| Sulfonamido-benzofuran ester | Fries rearrangement | - | Ketobenzofuran derivative | google.com |

Multicomponent and One-Pot Synthetic Procedures

Multicomponent reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and operational simplicity. These strategies allow for the construction of complex molecules like benzofuranone derivatives in a single synthetic operation from multiple starting materials.

A one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process combines a Ugi-azide multicomponent reaction with a palladium/copper-catalyzed intramolecular cyclization. rsc.org

Another example is a microwave-assisted multicomponent protocol for the synthesis of substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles. kcl.ac.uk This method has proven effective for rapidly generating a library of compounds. kcl.ac.uk Additionally, a one-pot synthesis of benzofurans has been achieved through the reaction of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst. organic-chemistry.org

| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Ref |

| Five-component reaction | Aldehyde, Amine, Isocyanide, Azide, o-Iodophenol | Pd/Cu catalyst | Tetrazole-benzofuran hybrid | rsc.org |

| Microwave-assisted multicomponent reaction | Amine, 2'-Hydroxyacetophenone, Aldehyde, Benzonitrile | Microwave irradiation | Benzofuran-2-carboxamide | kcl.ac.uk |

| One-pot synthesis | Acyl chloride, Phosphorus ylide, o-Iodophenol | Copper catalyst | Functionalized benzofuran | organic-chemistry.org |

Stereoselective Synthesis of Chiral Benzofuranone Scaffolds

The development of stereoselective methods for the synthesis of chiral benzofuranones is of great importance due to the prevalence of such structures in biologically active molecules. A significant breakthrough in this area is the Pd(II)-catalyzed enantioselective C-H activation/C-O bond formation. organic-chemistry.orgnih.govacs.orgacs.org This reaction utilizes phenylacetic acids as starting materials and employs chiral mono-N-protected amino acid (MPAA) ligands to induce enantioselectivity. organic-chemistry.org Ligands such as Boc-Val-OH and Boc-Ile-OH have been shown to provide high enantioselectivities, up to 96% ee. organic-chemistry.orgnih.govacs.orgacs.org This reaction represents the first example of enantioselective C-H functionalization through a Pd(II)/Pd(IV) redox cycle. organic-chemistry.orgnih.govacs.orgacs.org

The scope of this asymmetric C-H lactonization is broad, tolerating a diverse range of substituted diphenylacetic acids, including those with alkyl and heteroatom-containing groups, with good to high enantioselectivities. nih.govacs.org

A one-pot synthesis of the chiral dihydrobenzofuran framework has also been developed, utilizing a combination of Rh-catalyzed asymmetric ring opening and Pd-catalyzed C-O coupling to achieve excellent enantioselectivity without the need to isolate intermediates. nih.gov

| Starting Material | Catalyst System | Chiral Ligand | Enantioselectivity (ee) | Ref |

| Diphenylacetic acid | Pd(OAc)₂ | Boc-Val-OH | 95% | nih.govacs.orgacs.org |

| Diphenylacetic acid | Pd(OAc)₂ | Boc-Ile-OH | 96% | organic-chemistry.orgnih.govacs.orgacs.org |

| Diphenylacetic acid | Pd(OAc)₂ | Boc-Leu-OH | 96% | nih.govacs.orgacs.org |

| Oxabenzonorbornadiene | Rh catalyst / Pd catalyst | - | Excellent | nih.gov |

Functionalization and Derivatization Strategies for the 4-methyl-2-benzofuran-1(3H)-one Core

The this compound structure offers multiple sites for chemical modification, including the aromatic ring, the benzylic methyl group, and the heterocyclic portion, particularly at the C3 position adjacent to the carbonyl group. Advanced synthetic methodologies have been developed to selectively introduce functional groups at these positions, enabling the creation of a diverse library of derivatives.

Modification at the C3-Position

The C3 position of the benzofuran-2(3H)-one ring is a primary target for introducing structural diversity. Its location alpha to the carbonyl group makes it amenable to a variety of reactions.

One prominent strategy involves the Michael addition to α,β-unsaturated carbonyl compounds, followed by lactonization. A one-pot domino synthesis has been established for producing 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org This method uses N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters as Michael donors. The reaction is promoted by an alkali base, such as caesium carbonate, and proceeds through a cascade of Michael addition and subsequent intramolecular lactonization to form the aminated quaternary stereocenter at the C3 position. royalsocietypublishing.org

Another approach to functionalizing the C3 position is through formylation. This can be achieved by reacting the parent benzofuran-2(3H)-one with an alkyl formate (B1220265) in the presence of a base like sodium methoxide. google.com The resulting 3-formyl derivative is a versatile intermediate that can be further modified. For instance, methylation of the 3-formyl group can yield a 3-(α-methoxy)methylene derivative. google.com

Functionalization of the Aromatic Ring

Standard electrophilic aromatic substitution reactions can be applied to the benzene portion of the this compound core. The existing methyl group at the C4 position acts as an ortho- and para-directing group, influencing the regioselectivity of these reactions. However, the directing effects of the fused lactone ring must also be considered.

Classic methods such as the Friedel-Crafts acylation or a Fries rearrangement can be employed to introduce keto functionalities onto the aromatic ring. google.com These reactions typically use a Lewis acid catalyst to promote the addition of an acyl group.

Halogenation is another key functionalization strategy. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com The position of bromination on the aromatic ring would be influenced by the directing effects of both the C4-methyl group and the oxygen-containing heterocyclic ring.

Derivatization via Precursor Synthesis

An alternative to functionalizing the pre-formed core is to construct the this compound ring system with the desired functional groups already in place. A regioselective synthesis method involves the reaction of substituted 3-hydroxy-2-pyrones with specific nitroalkenes. oregonstate.edu By selecting appropriately substituted starting materials, one can program the substitution pattern on the final benzofuranone product. The reaction proceeds via a Diels-Alder cycloaddition followed by a cascade of eliminations and cyclization to form the benzofuranone core. oregonstate.edu This strategy allows for the preparation of complex and highly substituted derivatives that might be difficult to access through direct functionalization.

The table below summarizes various synthetic strategies for the derivatization of the benzofuranone core.

| Strategy | Reagents & Conditions | Position of Functionalization | Product Type | Reference |

| Michael Addition/Lactonization | N-substituted (ortho-hydroxy)aryl glycine esters, α,β-unsaturated carbonyl compounds, Cs₂CO₃, Ethanol (B145695) | C3 | 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones | royalsocietypublishing.org |

| Formylation | Alkyl formate, Sodium methoxide, THF | C3 | 3-formylbenzofuran-2(3H)-one | google.com |

| Diels-Alder Cascade | 3-Hydroxy-2-pyrones, Nitroalkenes, Trifluoroacetic acid (TFA), 120 °C | Various (Aromatic Ring & C3) | Substituted benzofuranones | oregonstate.edu |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | Aromatic Ring or Methyl Group | Bromo-derivatives | mdpi.com |

| Friedel-Crafts/Fries Rearrangement | Acylating agent, Lewis acid | Aromatic Ring | Keto-benzofuranones | google.com |

These methodologies highlight the chemical versatility of the this compound scaffold and provide a toolbox for chemists to synthesize a wide array of derivatives for further research and application.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

1D (¹H, ¹³C) and 2D NMR Experiments for Comprehensive Structural Assignment

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information about the number and types of protons and carbons in 4-methyl-2-benzofuran-1(3H)-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum displays characteristic signals corresponding to the aromatic protons, the methylene (B1212753) protons of the furanone ring, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The methyl protons will appear as a singlet in the upfield region, and the methylene protons will also present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the lactone ring (typically δ 160-180 ppm), the aromatic carbons, the methylene carbon, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data as specific experimental values for this exact compound were not available in the search results. The values are based on typical chemical shifts for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~5.2 | ~70 |

| C-3 | - | ~70 |

| H-4 (CH₃) | ~2.3 | ~18 |

| C-4 (CH₃) | - | ~18 |

| C-4 | - | ~135 |

| H-5 | ~7.2 | ~125 |

| C-5 | - | ~125 |

| H-6 | ~7.4 | ~130 |

| C-6 | - | ~130 |

| H-7 | ~7.1 | ~120 |

| C-7 | - | ~120 |

| C-7a | - | ~145 |

| C-1 (C=O) | - | ~171 |

| C-3a | - | ~128 |

Elucidation of Stereochemical Features via NMR Anisotropy

While this compound itself is achiral, studies on related chiral benzofuranone derivatives have utilized NMR anisotropy effects, such as the Nuclear Overhauser Effect (NOE), to determine the relative stereochemistry of substituents. nih.gov For derivatives with stereocenters, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximity between protons, which is invaluable for assigning their relative orientation (e.g., cis or trans). This information is critical in understanding the three-dimensional structure of more complex analogs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₈O₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (148.05 g/mol ).

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. koreascience.kr The fragmentation of the molecular ion under electron impact (EI) ionization provides valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for this class of compounds include:

Loss of CO: A characteristic fragmentation for lactones, leading to a fragment ion at m/z 120.

Loss of CH₃: Cleavage of the methyl group would result in an ion at m/z 133.

Retro-Diels-Alder (RDA) type cleavage: While less common for this specific ring system, related heterocyclic compounds can undergo RDA reactions.

Formation of acylium ions: Cleavage adjacent to the carbonyl group can lead to the formation of stable acylium ions. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 120 | [M - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.govdntb.gov.ua

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring, typically observed in the range of 1750-1780 cm⁻¹. nih.govmdpi.com Other key absorptions include:

C-O-C stretching: Asymmetric and symmetric stretching of the ether linkage within the furanone ring.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals from the methyl and methylene groups just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable, and the aromatic ring vibrations often give rise to strong Raman signals. nih.govdntb.gov.ua

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (lactone) stretch | 1750 - 1780 (strong) | 1750 - 1780 (moderate) |

| Aromatic C=C stretch | 1450 - 1600 (multiple bands) | 1450 - 1600 (strong) |

| C-O-C stretch | 1000 - 1300 (strong) | Variable |

| Aromatic C-H stretch | 3000 - 3100 (moderate) | 3000 - 3100 (strong) |

| Aliphatic C-H stretch | 2850 - 2960 (moderate) | 2850 - 2960 (strong) |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, the parts of a molecule that absorb light. The benzofuranone system in this compound constitutes a significant chromophore. researchgate.netresearchgate.net The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system and the conjugated lactone. These transitions are generally observed in the ultraviolet region, with absorption maxima (λ_max) typically appearing between 200 and 400 nm. The exact position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.

X-ray Crystallography for Precise Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule. nih.govresearchgate.netvensel.org This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. mdpi.com An X-ray crystal structure of this compound would definitively establish the planarity of the benzofuranone ring system and the precise geometry of the methyl group relative to the ring. In related structures, X-ray crystallography has been used to study intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. nih.gov

Table 4: Illustrative Crystallographic Parameters for a Benzofuranone Derivative (Note: This is an example based on a related structure, 3,3-Dimethyl-2-benzofuran-1(3H)-one, as specific data for the title compound was not found. nih.gov)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.3537 (9) |

| b (Å) | 7.0069 (5) |

| c (Å) | 8.2605 (5) |

| V (ų) | 830.80 (9) |

| Z | 4 |

Analysis of Molecular Conformation and Dihedral Angles

The conformation of the this compound molecule is largely defined by the planarity of its fused ring system and the orientation of its substituent methyl group. The core benzofuranone structure, consisting of a benzene ring fused to a furanone ring, is expected to be nearly planar. However, the presence of the sp3-hybridized carbon at the 3-position of the furanone ring introduces a slight pucker.

Studies on analogous compounds, such as 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, reveal important conformational features. nih.govnih.gov In this related structure, the benzofuranone ring system itself is largely planar. The dihedral angle, which is the angle between two intersecting planes, is a critical parameter in defining the molecule's three-dimensional shape. For instance, in 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, the dihedral angle between the benzofuranone fragment and the dimethylaniline fragment is a significant 89.12 (5)°. nih.govnih.gov This near-perpendicular arrangement minimizes steric hindrance between the two bulky groups.

For this compound, the key dihedral angles would involve the orientation of the methyl group relative to the benzofuranone plane. Computational modeling and spectroscopic analysis of similar molecules suggest that the methyl group's hydrogen atoms would be positioned to minimize steric strain with the adjacent atoms on the benzene ring.

Table 1: Comparative Dihedral Angles in Benzofuranone Derivatives

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

| 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one | Benzofuranone | 3,4-dimethylaniline | 89.12 (5) | nih.govnih.gov |

| (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one | Benzofuran (B130515) | Bromophenyl | 10.60 (14) | researchgate.net |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules of this compound interact with each other in the solid state is governed by a variety of non-covalent forces, including hydrogen bonding and π-π stacking. These interactions are crucial in determining the crystal packing and physical properties of the compound.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds can play a significant role in its crystal lattice. In the crystal structure of 3,3-dimethyl-2-benzofuran-1(3H)-one, intermolecular C—H···O hydrogen bonds link the molecules into zigzag chains. nih.gov Similarly, in 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, N—H···O hydrogen bonds create chain-like structures. nih.govnih.gov It is highly probable that the methyl and aromatic C-H groups of this compound would engage in similar weak hydrogen bonding with the carbonyl oxygen atom of neighboring molecules.

π-π Stacking: The aromatic benzene ring in this compound makes it a candidate for π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the crystal structure. In the crystal structure of 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, π-π stacking is observed between the benzene rings of the benzofuranone fragments, with a centroid-centroid distance of 3.7870 (13) Å. nih.govnih.gov A similar phenomenon is seen in 3,3-dimethyl-2-benzofuran-1(3H)-one, where weak π–π stacking interactions are present between the benzene rings with a centroid–centroid distance of 3.9817 (5) Å. nih.gov These findings strongly suggest that π-π stacking would be a key feature in the solid-state arrangement of this compound.

Table 2: Intermolecular Interaction Data in Related Benzofuranone Compounds

| Compound | Interaction Type | Groups Involved | Distance (Å) | Reference |

| 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one | π-π Stacking | Benzene rings of benzofuranone | 3.7870 (13) | nih.govnih.gov |

| 3,3-dimethyl-2-benzofuran-1(3H)-one | π-π Stacking | Benzene rings | 3.9817 (5) | nih.gov |

| 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one | Hydrogen Bonding | N-H···O | - | nih.govnih.gov |

| 3,3-dimethyl-2-benzofuran-1(3H)-one | Hydrogen Bonding | C-H···O | - | nih.gov |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide array of molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-methyl-2-benzofuran-1(3H)-one, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation, a process known as geometry optimization. mdpi.comresearchgate.net This would reveal precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The electronic structure analysis would provide a map of the electron density distribution, highlighting regions of high and low electron density. This is crucial for understanding the molecule's polarity and its interactions with other molecules. For instance, studies on related benzofuranone derivatives have successfully employed DFT to gain insights into their structural and electronic properties. unicas.itresearchgate.netphyschemres.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | ~1.21 Å |

| C-O (lactone) | ~1.37 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-CH3 | ~1.51 Å | |

| Bond Angle | O-C-C (lactone ring) | ~108° |

| C-C-C (benzene ring) | ~120° | |

| Dihedral Angle | Benzene-Lactone | Near-planar |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. atmiyauni.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which provide quantitative measures of the molecule's reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 |

| Global Electrophilicity Index | ω | χ²/2η | 2.79 |

Note: These values are illustrative, based on typical ranges for organic molecules, as specific data for this compound is not available.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Spectra)

Computational methods can predict various spectroscopic data, which are invaluable for the identification and characterization of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These predicted shifts, when compared with experimental data, can confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These frequencies arise from the different vibrational modes of the molecule. Theoretical electronic spectra, obtained through Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) range, which correspond to electronic transitions between molecular orbitals. researchgate.net

Thermodynamic Stability and Energetic Landscape Studies

Quantum chemical calculations can be used to determine the thermodynamic properties of a molecule, such as its enthalpy of formation and Gibbs free energy. semanticscholar.org These values are crucial for assessing the thermodynamic stability of this compound. By mapping the potential energy surface, it is possible to identify different conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's energetic landscape. chalcogen.ro Studies on related benzofuran (B130515) derivatives have utilized these methods to confirm the high stability of certain structures. nih.gov

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic view of molecular behavior. Molecular dynamics (MD) simulations, for example, can model the movement of atoms in the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological macromolecule. While specific MD simulations for this compound are not documented, this approach has been applied to understand the behavior of other benzofuran derivatives in complex systems.

In Silico Ligand-Target Interaction Prediction Methodologies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a protein target. The process involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding energy.

Given the biological activities of other benzofuranone derivatives, potential protein targets for this compound could include enzymes such as kinases or cyclooxygenases. A molecular docking study would reveal the specific amino acid residues involved in the interaction and the nature of the binding forces, such as hydrogen bonds and hydrophobic interactions. Such in silico predictions are instrumental in guiding the design of new therapeutic agents. For instance, molecular docking has been effectively used to study the interaction of benzofuran hybrids with targets like PI3K/VEGFR2. nih.gov

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific, dedicated Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies on this compound are not extensively available in publicly accessible literature, the principles of these computational methods can be understood through research on analogous benzofuran and benzofuranone structures. SPR and QSAR are powerful computational tools used in medicinal chemistry and materials science to correlate the structural or property descriptors of a compound with its biological activity or a specific property. nih.gov These models are crucial for rational drug design, allowing for the prediction of a compound's activity and the design of new, more potent, and selective molecules. nih.govmdpi.com

Research on various benzofuran derivatives has demonstrated the utility of QSAR and SPR in understanding their biological activities. For instance, studies on benzofuran analogs have successfully established correlations between physicochemical properties like lipophilicity and their activity in reversing multidrug resistance in cancer cells. nih.gov

Detailed Research Findings from Related Benzofuran Derivatives

QSAR models are typically developed by creating a dataset of compounds with known activities and then calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). Statistical methods are then employed to build a mathematical model that relates these descriptors to the observed activity.

A 2D-QSAR study on a series of benzofuran-based hybrids as vasodilators illustrates this approach. The study yielded a statistically significant model, indicating a strong correlation between the calculated descriptors and the vasodilatory activity (IC50 values). researchgate.net

Similarly, 3D-QSAR studies on novel benzofuran-based derivatives as acetylcholinesterase inhibitors have highlighted the importance of the spatial arrangement of substituents. nih.gov These models can reveal which parts of the molecule are crucial for interaction with a biological target, guiding further structural modifications to enhance potency. nih.gov For example, one such study on acetylcholinesterase inhibitors revealed the significance of the alkyl group at specific positions on the phenyl moiety for the compound's activity. nih.gov

In the context of anticancer activity, structure-activity relationship (SAR) studies of various benzofuran derivatives have shown that substitutions at different positions on the benzofuran core are critical for their cytotoxic effects. For instance, the introduction of a halogen atom into the benzofuran ring has been shown to be a key determinant of biological activity. nih.gov Furthermore, the presence of a CONH group has been identified as necessary for the anticancer activity in a series of benzofuran analogues. nih.gov

The following interactive table summarizes data from a study on halogenated benzofuran derivatives and their cytotoxic activity against leukemia cell lines.

Table 1: Cytotoxic Activity of Halogenated Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Bromomethyl-benzofuran | K562 | 5 |

Data sourced from a study on the structure-activity relationship of benzofuran derivatives with potential anticancer activity. nih.gov

Another study on amiloride-benzofuran derivatives as urokinase-type plasminogen activator (uPA) inhibitors demonstrated how specific substitutions impact potency. The addition of a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a twofold increase in inhibitory activity. nih.gov

Table 2: Inhibitory Activity of Fluorinated Amiloride-Benzofuran Derivatives

| Compound | Ki (nM) | IC50 (µM) |

|---|---|---|

| 6-HMA-benzofuran | 183 | - |

Data from a review discussing the structure-activity relationship of benzofuran derivatives with potential anticancer activity. nih.gov

These examples from related compounds underscore the potential of SPR and QSAR to elucidate the structural requirements for the desired activity of this compound. Future computational studies on this specific molecule would likely involve the generation of various derivatives with modifications to the methyl group and the aromatic ring, followed by the development of QSAR models to predict their biological activities. Molecular docking simulations could also be employed to understand its binding modes with potential biological targets. nih.gov

Structure Activity Relationship Sar Investigations for 4 Methyl 2 Benzofuran 1 3h One Derivatives

Rational Design and Synthesis of Analogs with Varied Substituents

The rational design of 4-methyl-2-benzofuran-1(3H)-one analogs is a targeted approach to enhance desired properties by modifying specific parts of the molecule. This process often begins with a lead compound, in this case, this compound, and introduces various substituents to probe their effects on activity.

The synthesis of these analogs can be achieved through various chemical routes. A common strategy involves the cyclization of α-phenoxycarbonyl compounds to form the benzofuranone ring. oregonstate.edu For instance, reacting substituted o-hydroxyacetophenones with chloroacetone (B47974) can yield the core benzofuran (B130515) structure, which can then be further modified. mdpi.com One-pot domino synthesis, utilizing a cascade reaction of Michael addition and lactonization, has also been established for creating 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives. royalsocietypublishing.org This method is efficient for constructing the benzofuran-2(3H)-one framework and introducing an aminated center at the C3 position. royalsocietypublishing.org

The design process often involves introducing a variety of functional groups at different positions of the benzofuranone scaffold. For example, in the development of novel PARP-1 inhibitors, a benzofuran[3,2-d]pyrimidine-4(3H)-one framework was used, with thiosemicarbazone derivatives introduced to the scaffold. nih.gov This led to the identification of compounds with potent inhibitory activity. nih.gov Similarly, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones involves the reaction of substituted 2'-hydroxyacetophenones with substituted aryl aldehydes to create a library of compounds for screening. nih.gov

The following table summarizes various synthetic approaches for creating analogs of the benzofuranone core:

| Synthetic Method | Reactants | Product Type | Key Features |

| Cyclization | Substituted o-hydroxyacetophenones, Chloroacetone | Substituted 1-(benzofuran-2-yl)ethanones | Forms the core benzofuran ring system. mdpi.com |

| Domino Reaction | N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters, α,β-unsaturated carbonyl compounds | 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones | Efficient one-pot synthesis for creating aminated derivatives. royalsocietypublishing.org |

| Condensation/Cyclization | Substituted 2'-hydroxyacetophenones, Substituted aryl aldehydes | 2-Benzylidenebenzofuran-3(2H)-ones (Aurones) | Creates a diverse library of analogs by varying both reactants. nih.gov |

| Diels-Alder/Cascade | 3-hydroxy-2-pyrones, Nitroalkenes | Substituted benzofuranones | Allows for regioselective preparation with complex substitution patterns. oregonstate.edu |

| Tandem Reaction | 2-hydroxyarylacetonitriles, Sodium sulfinates | 2-arylbenzofurans | A palladium-catalyzed one-pot synthesis that can be scaled up. nih.gov |

Impact of Methyl Group Position and Other Substituents on Chemical Reactivity and Interactions

The position of the methyl group and the nature of other substituents on the benzofuranone ring system have a profound impact on the molecule's chemical reactivity and its interactions with biological targets. SAR studies have shown that even minor changes can lead to significant differences in activity. nih.govnih.gov

The methyl group at the 4-position of this compound is a key feature. Its electron-donating nature can influence the electron density of the aromatic ring, affecting its reactivity. The position of this group is critical; for example, moving a methyl group to a different position can alter how the molecule fits into a binding pocket of a protein. nih.gov In some cases, a methyl group can project into a hydrophobic region of a binding site, enhancing binding affinity. nih.gov

Other substituents play equally important roles. Electron-withdrawing groups, such as halogens or nitro groups, can significantly alter the electronic properties of the molecule, which in turn affects its reactivity and biological interactions. nih.gov For instance, the presence of halogen-substituted rings has been noted to sometimes be detrimental to cytotoxic activity. nih.gov Conversely, the introduction of a hydroxyl group can act as a hydrogen bond donor, enhancing interactions with a biological target. nih.gov

The following table details the effects of various substituents on the properties of benzofuranone derivatives based on SAR studies:

| Substituent/Modification | Position | Observed Impact | Rationale |

| Methyl Group | C4 | Influences electron density of the aromatic ring. nih.gov | Electron-donating nature affects reactivity. nih.gov |

| N-phenethyl carboxamide | C2 | Significantly enhances antiproliferative activity. nih.gov | This group may interact favorably with the biological target. nih.gov |

| Halogen-substituted rings | Varied | Can be detrimental to cytotoxic activity. nih.gov | Alters electronic properties and steric hindrance. nih.gov |

| Hydroxyl (OH) group | C7 | Improves anticancer activity through tubulin inhibition. nih.gov | Acts as a hydrogen bond donor, strengthening interactions. nih.gov |

| Methoxy (OCH3) group | Varied | Lack of this group, coupled with halogens, can reduce cytotoxicity. nih.gov | Influences electronic and solubility properties. |

| Bromoalkyl/Bromoacetyl groups | Varied | Exhibit high cytotoxicity in certain leukemia cell lines. mdpi.com | These reactive groups may form covalent bonds with target molecules. mdpi.com |

Conformational Flexibilities and Rigidities in Structure-Activity Correlations

The three-dimensional shape of a molecule, including its flexibility and rigidity, is a critical determinant of its biological activity. For this compound derivatives, conformational analysis helps to understand how the molecule can adapt its shape to bind effectively to a target.

Conformational flexibility allows a molecule to adopt different spatial arrangements, which can be advantageous for fitting into a binding pocket. Torsional flexibility around specific bonds can enable a molecule to "wiggle" into an optimal conformation for binding, potentially overcoming resistance mutations in a target protein. However, too much flexibility can be detrimental, as it can lead to an entropic penalty upon binding.

Conversely, a rigid structure can be beneficial if it pre-organizes the molecule into the correct conformation for binding. nih.gov Rigidifying a molecule can lock it into an active conformation, reducing the entropic cost of binding and potentially increasing potency. For example, introducing substituents that restrict rotation around key bonds can maintain a desired cis-conformation, which may be crucial for activity. nih.gov

Studies on spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] have shown that C-alkylation can favor specific conformations (phenyl-axial) that lead to enhanced opioid receptor affinity. nih.gov Computational studies on dihydropyridine (B1217469) derivatives have indicated that a flattened boat-like conformation of the dihydropyridine ring is a common feature among active compounds. researchgate.net

The interplay between flexibility and rigidity is a key aspect of rational drug design. The ability of a molecule to adopt multiple binding modes due to its conformational flexibility can be a powerful tool in evading drug-resistance mutations.

Computational Tools for SAR Analysis and Predictive Modeling

Computational tools are indispensable in modern SAR studies, allowing for the analysis and prediction of compound activity before synthesis. These methods save time and resources by prioritizing the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net QSAR models are built using a series of compounds with known activities and a set of calculated molecular descriptors. researchgate.netnih.gov These descriptors can represent various properties, such as electronic, steric, and hydrophobic features. Once a statistically robust model is developed, it can be used to predict the activity of new, unsynthesized compounds. mdpi.com For instance, QSAR models have been developed for benzofuran derivatives to predict their antioxidant activity and anticancer properties. researchgate.netresearchgate.net

Pharmacophore modeling is another powerful tool that identifies the essential three-dimensional arrangement of functional groups required for biological activity. periodikos.com.br A pharmacophore model can be used to screen large compound libraries to find new molecules that fit the model and are therefore likely to be active.

Molecular docking simulates the binding of a ligand to the active site of a target protein. This technique provides insights into the binding mode and interactions between the ligand and the protein, helping to explain the observed SAR. researchgate.net For example, docking studies can reveal that a methyl group fits into a hydrophobic pocket or that a hydroxyl group forms a crucial hydrogen bond. nih.gov

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of both the ligand and the target protein over time, providing a more dynamic picture of the binding process. rsc.org

These computational approaches, often used in combination, provide a powerful platform for understanding the SAR of this compound derivatives and for designing new analogs with improved properties. nih.govresearchgate.netperiodikos.com.br

The following table highlights some computational tools and their applications in the study of benzofuranone derivatives:

| Computational Tool | Application | Insights Gained |

| QSAR | Predicting biological activity (e.g., anticancer, antioxidant). researchgate.netresearchgate.netmdpi.com | Identifies key molecular descriptors that correlate with activity. researchgate.net |

| Pharmacophore Modeling | Identifying essential 3D features for activity and screening libraries. periodikos.com.br | Defines the spatial arrangement of functional groups necessary for binding. periodikos.com.br |

| Molecular Docking | Simulating ligand-protein binding. researchgate.net | Predicts binding poses and key interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes. rsc.org | Assesses conformational flexibility and stability of binding. rsc.org |

Advanced Biological Evaluation Methodologies for Benzofuranone Scaffolds

In Vitro Assay Development for Screening Potential Biological Activities

The intrinsic value of the benzofuranone scaffold in medicinal chemistry is explored through a variety of in vitro assays designed to elucidate its biological activities. These assays are crucial for the initial screening and characterization of novel derivatives, providing insights into their potential therapeutic applications. The methodologies employed are diverse, targeting different cellular processes and pathways to build a comprehensive profile of the compound's effects.

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects

The initial assessment of the anticancer potential of 4-methyl-2-benzofuran-1(3H)-one and its derivatives often begins with cytotoxicity and antiproliferative assays. These assays are fundamental in determining the concentration-dependent effects of the compounds on cancer cell viability and proliferation.

A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability. For instance, studies on various benzofuran (B130515) derivatives have utilized the MTT assay to screen for cytotoxic activity against a panel of cancer cell lines. mdpi.com These cell lines can include those from chronic myelogenous leukemia (K562), prostate cancer (PC3), colorectal cancer (SW620), and human renal cell carcinoma (Caki-1), as well as normal human keratinocytes (HaCaT) to assess selectivity. mdpi.com The assay involves incubating the cells with varying concentrations of the test compounds for a defined period, typically 72 hours, after which the MTT reagent is added. mdpi.com The resulting formazan (B1609692) product, formed by mitochondrial reductases in viable cells, is then solubilized and its absorbance is measured, providing a quantitative measure of cell viability. nih.gov

The data generated from these assays, often presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for the identification of lead compounds with potent and selective antiproliferative activity. For example, certain benzofuran derivatives have demonstrated selective toxicity towards specific cancer cell lines while exhibiting minimal effects on normal cells. mdpi.com

Table 1: Example of Cytotoxicity Data for Benzofuran Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Selectivity Index (SI) |

| Derivative A | K562 | 2.59 ± 0.88 | 9.10 |

| Derivative A | HaCaT | 23.57 ± 10.7 | |

| Derivative B | MCF-7 | 4.3 ± 0.11 | 19.3 |

| Derivative C | MDA-MB-231 | Not specified | 3.7 |

Note: This table is a representative example based on findings for various benzofuran derivatives and does not represent data for this compound itself without specific experimental results.

Enzyme Inhibition and Receptor Binding Assays for Target Identification

To understand the mechanism of action of this compound and its analogs, enzyme inhibition and receptor binding assays are indispensable. These assays help to identify specific molecular targets through which the compounds exert their biological effects.

For instance, in the context of anti-inflammatory activity, cyclooxygenase (COX) enzymes are key targets. Docking studies have been used to predict the interaction of benzofuran derivatives with the active site of COX-2, comparing their binding modes to known inhibitors like Diclofenac. nih.gov Similarly, for potential applications in neurodegenerative diseases like Alzheimer's, assays targeting enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE-1) are crucial. acs.org Kinetic studies, including the generation of Lineweaver-Burk plots, can determine the type of enzyme inhibition (e.g., competitive, non-competitive). acs.org

In the realm of infectious diseases, enzymes specific to pathogens are targeted. For example, in the search for new anti-tuberculosis agents, benzofuran-based compounds have been evaluated as inhibitors of Mycobacterium tuberculosis polyketide synthase 13 (Pks13), an enzyme essential for the synthesis of mycolic acids in the bacterial cell wall. nih.gov Molecular docking studies can provide insights into the binding affinities and interactions of the compounds with the enzyme's active site. nih.gov

Table 2: Example of Enzyme Inhibition Data for Benzofuran Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) or Binding Affinity (kcal/mol) |

| Benzofuran-1,3,4-oxadiazole BF4 | Mtb Pks13 | -14.82 |

| Benzofuran-thiazolylhydrazone 2l | MAO-A | 0.073 ± 0.003 |

| Benzofuran-3-yl-methyl derivative 4m | BACE-1 | 0.134 ± 0.006 |

Note: This table presents example data for various benzofuran derivatives to illustrate the type of information obtained from enzyme inhibition assays.

Evaluation of Antioxidant Capacity through Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of benzofuranone scaffolds is a significant area of investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method used to evaluate this activity. This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Studies on various benzofuran-2-one derivatives have utilized the DPPH assay to quantify their antioxidant capacity. researchgate.netmdpi.com The results are often expressed as EC50 or rIC50 values, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. scholarena.com These values are frequently compared to a standard antioxidant, such as Trolox. scholarena.com The antioxidant activity of these compounds is influenced by their chemical structure, including the presence and position of hydroxyl groups on the aromatic ring. mdpi.com

Theoretical studies, such as those employing density functional theory (DFT), can complement experimental findings by calculating parameters like bond dissociation enthalpies (BDE) to predict the H-donating ability of the compounds. scholarena.com

Table 3: Example of DPPH Radical Scavenging Activity for Benzofuran-2-one Derivatives

| Compound | rIC50 (in methanol) | Number of Reduced DPPH• Molecules (in methanol) | rIC50 (in acetonitrile) | Number of Reduced DPPH• Molecules (in acetonitrile) |

| 9 | 0.77 | ~1 | 1.83 | 0 |

| 10 | 0.44 | ~2 | 2.05 | 0 |

| 11 | 0.44 | ~2 | 2.11 | 0 |

| 15 | 0.94 | ~1 | 2.80 | 0 |

| 16 | 0.53 | ~2 | 4.47 | 0 |

| 17 | 0.53 | ~2 | 2.41 | 0 |

| 18 | 0.28 | ~4 | 0.54 | ~1 |

| 19 | 0.54 | ~2 | 1.69 | 0 |

| 20 | 0.31 | ~3 | 0.63 | ~1 |

| Trolox | 0.26 | 2 | 0.26 | 2 |

Data adapted from a study on 3,3-disubstituted-3H-benzofuran-2-one derivatives. mdpi.com

Assessment of Anti-inflammatory Modulations

The anti-inflammatory properties of benzofuranone derivatives are evaluated through various in vitro assays that measure their ability to modulate inflammatory pathways. A key aspect of this assessment is the investigation of their impact on the production of pro-inflammatory mediators.

One common approach is to measure the inhibition of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in cancer cell lines. mdpi.com For example, the release of IL-6 from K562 cells can be quantified using enzyme-linked immunosorbent assay (ELISA) kits following treatment with the test compounds. mdpi.com

Furthermore, the mechanism of anti-inflammatory action can be explored by examining the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov Molecular docking studies can provide a theoretical basis for the inhibitory potential of these compounds by simulating their interaction with the enzyme's active site. nih.gov Additionally, the effect on prostaglandin (B15479496) E2 (PGE2) synthesis can be assessed, as PGE2 is a key mediator of inflammation produced by the action of COX enzymes. nih.gov

Antimicrobial and Antifungal Efficacy Studies

The potential of this compound and its derivatives as antimicrobial and antifungal agents is explored through efficacy studies against a range of pathogenic microorganisms. These studies are crucial for identifying new compounds to combat infectious diseases, including those caused by drug-resistant strains.

Standard broth microdilution methods are commonly employed to determine the minimum inhibitory concentration (MIC) of the compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method allows for the screening of compounds against various Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.com

For instance, derivatives of benzofuran have been tested against standard and clinical strains of bacteria, with some compounds showing moderate activity, particularly against Gram-positive strains, with MIC values ranging from 16 to 64 µg/mL. mdpi.com The broad-spectrum biological activities of benzofuran derivatives, including their antibacterial and antifungal properties, have been noted in several studies. researchgate.net

Pro-apoptotic Activity Assessment through Biochemical Markers (e.g., Caspase Activation, Phosphatidylserine (B164497) Externalization)

A crucial aspect of anticancer drug discovery is the ability of a compound to induce apoptosis, or programmed cell death, in cancer cells. The pro-apoptotic activity of benzofuranone derivatives is assessed by monitoring key biochemical markers of apoptosis.

One of the earliest events in apoptosis is the externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This can be detected using flow cytometry with Annexin V, a protein that has a high affinity for PS, often in combination with a viability dye like propidium (B1200493) iodide (PI). The Annexin V-FITC test has been used to confirm that certain benzofuran derivatives induce apoptosis in cancer cells. mdpi.com

Another hallmark of apoptosis is the activation of a cascade of proteases called caspases. The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using luminogenic or fluorogenic substrates. The Caspase-Glo 3/7 assay is a common method used to quantify the activity of these caspases, and its results can confirm the pro-apoptotic properties of the tested compounds. mdpi.comresearchgate.net Studies have shown that some benzofuran derivatives can induce apoptosis through caspase-dependent pathways. mdpi.com

Furthermore, the involvement of the mitochondrial pathway of apoptosis can be investigated by measuring changes in the mitochondrial membrane potential (ΔΨm). A reduction in ΔΨm is an indicator of mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. mdpi.com

Phenotypic Screening Strategies for Discovery of Novel Biological Actions

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, offering the distinct advantage of identifying compounds that elicit a desired cellular or organismal response without a preconceived molecular target. nih.govsynexagroup.com This approach is particularly valuable for exploring the therapeutic potential of novel chemical scaffolds like benzofuranones, as it can uncover unprecedented mechanisms of action and polypharmacology. mdpi.comnih.gov For the specific compound, this compound, a variety of phenotypic screening methodologies can be employed to elucidate its biological activities.

A fundamental approach in phenotypic screening involves assessing the impact of a compound on cell viability and proliferation across a panel of diverse cell lines. This can be particularly insightful when using cancer cell lines, as demonstrated by the screening of benzofuran derivatives for their anticancer properties. nih.gov For instance, a primary screen could involve treating a panel of human cancer cell lines with this compound and measuring cell viability using assays like the MTT assay. mdpi.com Differential sensitivity across the cell lines can provide initial clues about the compound's potential mechanism of action.

High-content screening (HCS) represents a more sophisticated phenotypic approach, enabling the simultaneous measurement of multiple cellular parameters. nih.gov Using automated microscopy and fluorescent probes, HCS can capture detailed morphological and functional changes in cells upon treatment with this compound. Key parameters that can be assessed include:

Cell Morphology: Changes in cell shape, size, and cytoskeletal organization.

Nuclear Morphology: Alterations in nuclear size, shape, and chromatin condensation, which can be indicative of apoptosis or cell cycle arrest.

Organelle Health: Monitoring the integrity and function of mitochondria, lysosomes, and the endoplasmic reticulum.

Protein Localization: Tracking the translocation of key signaling proteins, such as transcription factors from the cytoplasm to the nucleus.

Reporter gene assays are another valuable tool in phenotypic screening. These assays utilize engineered cell lines that express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a specific signaling pathway's response element. For a compound like this compound, one could screen a panel of reporter cell lines to identify which signaling pathways are modulated. Given that some benzofuran derivatives are known to inhibit the mTOR signaling pathway, a reporter assay for mTOR activity would be a logical choice. nih.gov

Furthermore, phenotypic screening can be extended to more complex, physiologically relevant model systems. These include 3D cell cultures (spheroids or organoids) and co-culture systems that better mimic the in vivo environment. Screening this compound in these models can provide insights into its effects on cell-cell interactions, tissue architecture, and other complex biological processes that are not apparent in traditional 2D cell culture.

Once a phenotypic "hit" is identified, the subsequent and critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.govpelagobio.comdrughunter.com A variety of techniques can be employed for this purpose:

Affinity Chromatography: The compound of interest is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. nih.gov

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. mdpi.com

Genetic Approaches: Techniques like CRISPR-Cas9 or RNAi screening can be used to identify genes that, when knocked out or silenced, either mimic or rescue the phenotype induced by the compound. nih.gov

The table below summarizes potential phenotypic screening strategies for this compound, along with the types of data that can be generated.

| Screening Strategy | Description | Key Readouts | Potential Insights |

| Cell Proliferation Assays | Treatment of a panel of cell lines (e.g., cancer, normal) with the compound and measurement of cell viability over time. | IC50 values, differential sensitivity profiles. | General cytotoxicity, potential for selective anticancer activity. |

| High-Content Screening (HCS) | Automated microscopy-based imaging of cells treated with the compound, using fluorescent dyes to label various cellular components. | Changes in cell/nuclear morphology, organelle function, protein localization. | Detailed mechanism of action (e.g., apoptosis, cell cycle arrest, autophagy). |

| Reporter Gene Assays | Use of cell lines engineered to report on the activity of specific signaling pathways (e.g., NF-κB, mTOR, Wnt). | Upregulation or downregulation of reporter gene expression. | Identification of modulated signaling pathways. |

| 3D Culture/Organoid Screening | Treatment of multicellular spheroids or organoids with the compound. | Effects on growth, morphology, and cell differentiation within a tissue-like context. | Activity in a more physiologically relevant model. |

By employing these advanced phenotypic screening methodologies, the novel biological actions of this compound can be systematically explored, paving the way for the development of new therapeutic agents.

Applications in Medicinal Chemistry and Chemical Biology

Utility of 4-methyl-2-benzofuran-1(3H)-one as a Versatile Synthetic Intermediate

While specific documented examples detailing the use of this compound as a direct synthetic intermediate are not extensively reported in the surveyed literature, the general benzofuran-2(3H)-one core is a well-established and highly versatile precursor for the synthesis of more complex, biologically active molecules. The reactivity of the benzofuranone nucleus, particularly at the C3 position adjacent to the carbonyl group, allows for a variety of chemical modifications.

Classical synthetic strategies often involve the cyclization of α-phenoxycarbonyl compounds to construct the five-membered furanone ring. oregonstate.edu Modern methods have expanded upon this, providing regioselective syntheses of variously substituted benzofuranones. For instance, one-pot procedures involving the reaction of 3-hydroxy-2-pyrones with nitroalkenes have been developed to create complex substitution patterns on the benzofuranone scaffold. oregonstate.edu Furthermore, patent literature describes methods for preparing 3-formylbenzofuran-2(3H)-one and its subsequent conversion to 3-(α-methoxy)methylene benzofuran-2(3H)-one, highlighting the industrial relevance of these intermediates for producing fungicides. google.com

The synthesis of derivatives often begins with a pre-formed benzofuran (B130515) ring, which is then elaborated. For example, research into new anticancer agents has involved the synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, which serve as a platform for further modifications, such as bromination, to enhance cytotoxic activity. nih.govrasayanjournal.co.in These examples underscore the potential of a specific building block like this compound to serve as a starting point for creating libraries of novel compounds for biological screening, even if its direct applications are not yet widely published. The methyl group at the 4-position offers a specific steric and electronic profile that can be exploited to achieve unique molecular architectures and biological activities.

Role of the Benzofuranone Scaffold in Drug Discovery and Development

The benzofuranone scaffold and its closely related benzofuran core are of paramount importance in drug discovery, appearing in a multitude of natural products and synthetic drugs with a vast range of therapeutic applications. nih.govrsc.orgrsc.org This structural unit is considered a privileged scaffold because its derivatives have demonstrated the ability to interact with a wide variety of biological targets, leading to diverse pharmacological effects. taylorandfrancis.com These activities include anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antihyperglycemic properties, among others. nih.govmdpi.comnih.gov

The anticancer potential of this scaffold is particularly noteworthy. nih.govrsc.org Benzofuran-based compounds have been shown to exert their effects through multiple mechanisms, such as the inhibition of tubulin polymerization, angiogenesis, and various enzymes critical for cancer cell survival like glycogen (B147801) synthase kinase-3β (GSK3β). taylorandfrancis.comnih.gov The addition of different substituents to the core structure allows for the fine-tuning of activity and selectivity. For example, halogenated derivatives often show increased anticancer activity, which is attributed to the formation of halogen bonds that improve binding affinity to target proteins. nih.gov Hybrid molecules, where the benzofuranone scaffold is combined with other pharmacologically active moieties like chalcones, triazoles, or coumarins, have also emerged as potent cytotoxic agents. nih.gov

In the realm of infectious diseases, the benzofuran nucleus is a key component in the search for new antimicrobial agents to combat rising antibiotic resistance. rsc.org Derivatives have been synthesized that show potent activity against various strains of bacteria and fungi, including Mycobacterium tuberculosis. nih.gov The versatility of the scaffold allows medicinal chemists to design molecules that target specific microbial pathways, such as DNA gyrase B. nih.gov

The broad biological profile of the benzofuranone scaffold is summarized in the table below, highlighting its significance in the development of new therapeutic agents.

| Derivative Class/Compound Type | Target/Biological Activity | Therapeutic Area | References |

| Halogenated Benzofurans | Cytotoxicity, Apoptosis Induction | Anticancer | mdpi.comnih.gov |

| Benzofuran-Coumarin Hybrids | Apoptosis Induction | Anticancer | nih.gov |